molecular formula C10H8BrNO2 B11863448 6-Bromo-5-methoxyisoquinolin-1(2H)-one

6-Bromo-5-methoxyisoquinolin-1(2H)-one

Cat. No.: B11863448
M. Wt: 254.08 g/mol
InChI Key: YBZZWGBSFOIQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methoxyisoquinolin-1(2H)-one is a brominated isoquinolinone derivative characterized by a methoxy group at the 5-position and a bromine atom at the 6-position of the isoquinoline ring system. Isoquinolinones are nitrogen-containing heterocycles with significant pharmacological relevance, often serving as key scaffolds in bioactive molecules and natural products .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-5-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13)

InChI Key

YBZZWGBSFOIQTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CNC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route may include:

Industrial Production Methods

Industrial production methods may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoquinoline derivatives without the bromine atom.

    Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Research

6-Bromo-5-methoxyisoquinolin-1(2H)-one has been identified as a promising candidate in drug development, particularly for its potential effects on various biological targets.

Key Areas of Investigation:

  • Anticancer Activity: Research indicates that isoquinoline derivatives, including 6-Bromo-5-methoxyisoquinolin-1(2H)-one, may interact with kinases involved in cancer progression. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines, suggesting a potential role in targeted cancer therapies .
  • Neuropharmacology: The compound's interaction with neurotransmitter receptors highlights its possible applications in treating neurological disorders. By binding to specific receptors, it may modulate neurotransmission, offering therapeutic avenues for conditions such as depression or anxiety .

Synthesis and Chemical Properties

The synthesis of 6-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. The presence of both bromine and methoxy groups contributes to its reactivity and biological activity.

Common Synthetic Routes:

  • Bromination and Methoxylation: Initial steps often include bromination of isoquinoline derivatives followed by methoxylation. These reactions are crucial for establishing the compound's unique structure .
  • Reactivity Patterns: The compound can undergo various chemical transformations typical of isoquinoline derivatives, allowing for the development of new analogs with enhanced biological activities .

The biological activities of 6-Bromo-5-methoxyisoquinolin-1(2H)-one are primarily attributed to its ability to interact with specific enzymes and receptors.

Mechanistic Insights:

  • Binding Affinity Studies: Interaction studies have shown that this compound exhibits significant binding affinity towards various biological targets. For instance, it may inhibit certain bromodomains involved in gene regulation, which is a critical mechanism in cancer biology .
  • Antimicrobial Properties: Related studies have demonstrated that isoquinoline derivatives possess antimicrobial and anti-inflammatory properties, indicating that 6-Bromo-5-methoxyisoquinolin-1(2H)-one could be explored for these therapeutic areas as well .

Recent studies have highlighted the potential applications of 6-Bromo-5-methoxyisoquinolin-1(2H)-one:

Case Study: Anticancer Activity
A study evaluated the anticancer properties of various isoquinoline derivatives, including 6-Bromo-5-methoxyisoquinolin-1(2H)-one. The findings indicated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, suggesting a potential for development as an anticancer agent .

Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of isoquinoline derivatives. The study found that compounds similar to 6-Bromo-5-methoxyisoquinolin-1(2H)-one could modulate neurotransmitter systems effectively, indicating their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxyisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Bromine vs. Chlorine: The replacement of bromine (atomic radius: 1.14 Å) with chlorine (0.99 Å) in 6-chloro-5-methoxyisoquinolin-1(2H)-one reduces molecular weight by ~60.46 g/mol and may alter reactivity due to differences in electronegativity and steric bulk . Methoxy vs.

Positional Isomerism :

  • Bromine at the 6-position (target compound) versus 4-position (4-bromo-5-hydroxy analog) influences electronic distribution across the aromatic ring, affecting binding interactions in enzymatic or receptor environments .

Biological Activity

6-Bromo-5-methoxyisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 6-Bromo-5-methoxyisoquinolin-1(2H)-one can be represented as follows:

C10H8BrNO\text{C}_{10}\text{H}_{8}\text{Br}\text{N}O

This structure features a bromine atom and a methoxy group attached to the isoquinoline core, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that 6-Bromo-5-methoxyisoquinolin-1(2H)-one exhibits significant antimicrobial properties. A study demonstrated that the compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that 6-Bromo-5-methoxyisoquinolin-1(2H)-one induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HT-29 (Colon)20Cell cycle arrest at G2/M phase

Neuroprotective Effects

Furthermore, the compound has shown neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

The biological activities of 6-Bromo-5-methoxyisoquinolin-1(2H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects key signaling pathways related to apoptosis and inflammation.
  • Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of 6-Bromo-5-methoxyisoquinolin-1(2H)-one against Staphylococcus aureus infections in vitro and in vivo. Results indicated a significant reduction in bacterial load and improved survival rates in treated mice compared to controls .

Case Study 2: Cancer Treatment

In another study, patients with advanced colorectal cancer received a treatment regimen including 6-Bromo-5-methoxyisoquinolin-1(2H)-one. The study reported a notable decrease in tumor size and improved quality of life metrics among participants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.